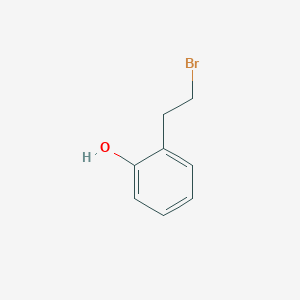

2-(2-Bromoethyl)phenol

Beschreibung

Contextualization within Halogenated Phenol (B47542) and Bromoalkyl Aromatic Compound Chemistry

Halogenated aromatic compounds are a broad class of chemicals widely used in the pharmaceutical, agrochemical, and materials science industries. nih.gov Aryl bromides, in particular, are of great importance as they are key precursors for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. rsc.org

The chemistry of halogenated phenols is particularly rich due to the interplay between the hydroxyl group and the halogen substituent. nih.gov The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, while the halogen atom influences the molecule's reactivity and provides a handle for further functionalization. cardiff.ac.uk Bromoalkyl aromatic compounds, on the other hand, are classic alkylating agents, with the bromine atom serving as a good leaving group in nucleophilic substitution reactions. sci-hub.se 2-(2-Bromoethyl)phenol thus embodies the characteristic reactivities of both these classes, making it a subject of interest for synthetic chemists.

Historical Trajectory of Research on Related Phenolic Bromides and their Synthetic Utility

The synthesis of phenolic bromides has been a long-standing area of research in organic chemistry. sci-hub.se Historically, direct bromination of phenols with molecular bromine was the most common method. sci-hub.se However, this approach often suffers from a lack of selectivity, leading to mixtures of ortho- and para-isomers and polybrominated products, as phenols are highly activated towards electrophilic substitution. cardiff.ac.ukresearchgate.net

Over the decades, significant efforts have been devoted to developing milder and more regioselective bromination methods. researchgate.net This includes the use of various brominating agents, such as N-Bromosuccinimide (NBS), often in combination with catalysts or solid supports like silica (B1680970), to better control the reaction's outcome. cardiff.ac.ukresearchgate.net For instance, the regioselective mono-bromination of phenols can be challenging, but specific conditions have been developed to favor either the para or ortho product. researchgate.net The development of I(III)-based reagents, prepared from inexpensive starting materials like PIDA and AlBr₃, represents a modern approach to achieve efficient and mild electrophilic bromination of phenolic cores. rsc.org The synthesis of specific isomers, such as substituted 2-bromo-phenols, can also be achieved through less direct routes, for example, by the heating of substituted cyclohexanones with diethyl dibromomalonate. researchgate.net This historical progression highlights the ongoing quest for efficient and selective methods to prepare specific phenolic bromide isomers for use in targeted synthetic applications.

Overview of Key Academic Research Avenues for this compound

The primary research interest in this compound lies in its utility as a versatile synthetic intermediate. Its bifunctional nature allows for selective and sequential reactions to build molecular complexity.

Key research avenues include:

Nucleophilic Substitution: The bromoethyl group is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This reaction can lead to the formation of ethers, amines, azides, and other derivatives by replacing the bromine atom. This pathway is fundamental to its use as a building block.

Heterocycle Synthesis: The molecule is a prime candidate for intramolecular cyclization reactions to form oxygen-containing heterocycles. Following a nucleophilic substitution that introduces a suitable group, or by reaction of the phenolic oxygen itself, the bromoethyl chain can be used to construct rings such as dihydrobenzofurans. The utility of similar bromo-alkyl precursors in forming heterocyclic systems is well-established. researchgate.net

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions, such as etherification or esterification. For example, its protection is a common strategy to allow for selective reaction at the bromoethyl side chain. researchgate.net

Electrophilic Aromatic Substitution: The phenol ring, being electron-rich, can undergo further substitution, such as nitration or halogenation, to introduce additional functional groups onto the aromatic core.

While many published examples utilize the isomeric 4-(2-bromoethyl)phenol (B83804), the principles of its reactivity are directly applicable to the ortho-isomer. lookchem.comsyrris.jp For instance, 4-(2-bromoethyl)phenol is a documented precursor in the multi-step flow synthesis of the alkaloid natural product oxomaritidine, where its bromoethyl group is converted to an azide (B81097) in the initial step. syrris.jp It is also used as a building block for pharmaceuticals, agrochemicals, and resins. lookchem.com These applications underscore the synthetic potential of the bromoethylphenol scaffold in general.

Scope and Objectives of the Research Compendium on this compound

This compendium aims to provide a focused and scientifically rigorous overview of this compound. The objective is to consolidate information regarding its chemical identity, its context within the broader field of halogenated aromatics, and its significant potential as a precursor in organic synthesis. By adhering to a structured outline, this article serves as a foundational resource for researchers interested in the chemistry and synthetic applications of this versatile bifunctional molecule.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 57027-75-5 | nih.govchemsrc.com |

| Molecular Formula | C₈H₉BrO | nih.govchemsrc.com |

| Molecular Weight | 201.06 g/mol | nih.govchemsrc.com |

| Boiling Point | 262.0 ± 15.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.5 ± 0.1 g/cm³ | chemsrc.com |

| SMILES | C1=CC=C(C(=C1)CCBr)O | nih.gov |

| InChI Key | GZPRFUSTANBATG-UHFFFAOYSA-N | nih.gov |

Table 2: Glossary of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₉BrO |

| 4-(2-Bromoethyl)phenol | C₈H₉BrO |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| Phenyliodine(III) diacetate (PIDA) | C₁₀H₁₁IO₄ |

| Aluminium tribromide | AlBr₃ |

| Diethyl dibromomalonate | C₇H₁₀Br₂O₄ |

| Oxomaritidine | C₁₇H₁₅NO₄ |

| Phenacyl bromide | C₈H₇BrO |

| Toluene | C₇H₈ |

| Benzene (B151609) | C₆H₆ |

| Aniline | C₆H₇N |

| Cyclohexanone | C₆H₁₀O |

| Diethyl ether | C₄H₁₀O |

| Carbon tetrachloride | CCl₄ |

| Chloroform | CHCl₃ |

| Acetic acid | C₂H₄O₂ |

| Nitrous oxide | N₂O |

| Nickel | Ni |

| Indole | C₈H₇N |

| Bazedoxifene | C₃₀H₃₄N₂O₃ |

| Clofibrate | C₁₂H₁₅ClO₃ |

| Naphthoate | C₁₁H₇O₂⁻ |

| Cinnamate | C₉H₇O₂⁻ |

| Benzimidazole | C₇H₆N₂ |

| Carbazole | C₁₂H₉N |

| Naproxen | C₁₄H₁₄O₃ |

| Paracetamol | C₈H₉NO₂ |

| (2-Bromoethyl)benzene | C₈H₉Br |

| 3-(2-Bromoethyl)phenol | C₈H₉BrO |

| 2-(4-hydroxyphenyl)ethanol (B1682651) | C₈H₁₀O₂ |

| Hydrobromic acid | HBr |

| Sodium bicarbonate | NaHCO₃ |

| 4-Bromotoluene | C₇H₇Br |

| 2-Bromotoluene | C₇H₇Br |

| tert-Butyl hypobromite | C₄H₉BrO |

| tert-Butyl hypochlorite | C₄H₉ClO |

| Sulphuryl chloride | SO₂Cl₂ |

| Diphenyl sulphide | C₁₂H₁₀S |

| Aluminium chloride | AlCl₃ |

| 2-Chlorophenol | C₆H₅ClO |

| o-Cresol | C₇H₈O |

| m-Cresol | C₇H₈O |

| m-Xylenol | C₈H₁₀O |

| 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | C₁₃H₈BrF₄NO |

| Phenylboronic acid | C₆H₇BO₂ |

| Copper | Cu |

| Triazole | C₂H₃N₃ |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromoethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPRFUSTANBATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57027-75-5 | |

| Record name | 2-(2-bromoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Bromoethyl Phenol

Retrosynthetic Analysis Approaches for 2-(2-Bromoethyl)phenol Scaffolds

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com For this compound, a primary disconnection can be made at the carbon-bromine bond, suggesting a precursor like 2-(2-hydroxyethyl)phenol. Another key disconnection can be made between the ethyl group and the phenolic ring, pointing towards precursors such as 2-ethylphenol (B104991) or a protected phenol (B47542) derivative. These disconnections form the basis for the synthetic strategies discussed in the following sections.

Direct Bromination Strategies for Phenolic Precursors

Direct bromination methods offer a straightforward approach to introduce a bromine atom into a phenolic compound. These strategies can target either the aromatic ring or the alkyl side chain, depending on the reaction conditions and the nature of the starting material.

Electrophilic Aromatic Substitution Approaches on Ethylphenols

Phenols are highly reactive towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which activates the ortho and para positions of the benzene (B151609) ring. byjus.comchemguide.co.uk The reaction of 2-ethylphenol with a brominating agent can lead to the introduction of a bromine atom onto the aromatic ring.

The hydroxyl group in phenols is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. byjus.com When 2-ethylphenol is subjected to electrophilic bromination, the bromine atom is directed to the positions ortho and para to the hydroxyl group. Since the para position is already substituted with an ethyl group, bromination will primarily occur at the other ortho and para positions. For instance, bromination of 2-ethylphenol can yield 4-bromo-2-ethylphenol (B17565) and 6-bromo-2-ethylphenol. nih.govgoogle.com The reaction is typically carried out using elemental bromine in a non-polar solvent like carbon tetrachloride or with a milder brominating agent to control the regioselectivity. google.com

| Reactant | Reagent | Product(s) | Reference |

| 2-Ethylphenol | Br₂/CCl₄ | 4-Bromo-2-ethylphenol, 6-Bromo-2-ethylphenol | google.com |

| Phenol | Bromine water | 2,4,6-Tribromophenol (B41969) | byjus.com |

Radical Bromination Pathways for Alkyl Side Chains

Radical bromination provides a method to selectively brominate the alkyl side chain of a molecule. youtube.com This reaction is initiated by light or a radical initiator and proceeds via a free radical mechanism. youtube.com

For the synthesis of this compound, a potential starting material for radical bromination would be 2-ethylphenol. The reaction with a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide can lead to the bromination of the benzylic position of the ethyl group. eucalyptus.com.br However, the selectivity of radical bromination is higher for tertiary hydrogens, followed by secondary and then primary hydrogens. masterorganicchemistry.com In the case of 2-ethylphenol, the benzylic hydrogens are secondary, making them susceptible to radical abstraction.

Synthesis of this compound via Functional Group Interconversions

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. This approach is particularly useful for the synthesis of this compound from precursors containing a hydroxyl group on the ethyl side chain or from ether derivatives.

Conversion of Hydroxyl to Bromide Functionality on Ethylphenols

A common and efficient method for synthesizing this compound is through the conversion of the hydroxyl group of 2-(2-hydroxyethyl)phenol into a bromide. lookchem.com This transformation can be achieved using various brominating agents.

One widely used method involves treating 2-(2-hydroxyethyl)phenol with hydrobromic acid (HBr). google.comrsc.org The reaction of 2-(4-hydroxyphenyl)ethanol (B1682651) with 48% aqueous HBr at elevated temperatures has been shown to produce 4-(2-bromoethyl)phenol (B83804) in high yield. A similar approach can be applied to the ortho isomer. The mechanism involves the protonation of the hydroxyl group by HBr, forming a good leaving group (water), which is then displaced by the bromide ion in a nucleophilic substitution reaction.

| Starting Material | Reagent | Product | Yield | Reference |

| 2-(4-Hydroxyphenyl)ethanol | 48% aq. HBr | 4-(2-Bromoethyl)phenol | 96% | |

| 4-(2-Hydroxyethyl)-2,6-di-tert-butylphenol | HBr | 4-(2-Bromoethyl)phenol | - | google.com |

| 4-(2-Hydroxyethyl)phenol | 48% HBr | 4-(2-Bromoethyl)phenol | - | rsc.org |

Ring-Opening and Ether Cleavage Reactions Leading to this compound

Ether cleavage reactions provide another route to this compound. Aryl alkyl ethers can be cleaved under acidic conditions, typically with strong acids like HBr or HI. libretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon. libretexts.org

In the context of synthesizing this compound, a suitable precursor would be an ether such as 2-ethoxyphenol (B1204887) or a derivative where the ethyl group is part of the ether linkage. nih.gov Cleavage of the ether bond with a strong acid would yield the desired phenol and an alkyl halide. However, for aryl alkyl ethers, the cleavage consistently produces a phenol and an alkyl halide because the aromatic ring is resistant to nucleophilic substitution. libretexts.org Therefore, cleavage of 2-ethoxyphenol would yield catechol and ethyl bromide, not this compound. A more viable strategy would involve the cleavage of an ether like 1-bromo-2-(phenoxymethyl)benzene, though this would lead to 2-bromophenol (B46759) and a phenethyl derivative. orgsyn.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use.

Significant research has focused on developing greener catalysts for phenol transformations. For Friedel-Crafts type reactions, traditional Lewis acids like AlCl₃ are often used in stoichiometric amounts and generate significant waste. Greener alternatives include modified zeolites, acidic cation-exchange resins, and supported metal halides, which are often more stable, recyclable, and selective. jk-sci.com

For oxidation reactions, which can be part of a synthetic route, highly stable and selective catalysts are being developed. One example is an iron-based catalyst with atomically dispersed iron sites on carbon nanotubes, which has shown high regioselectivity for the ortho-oxidation of phenol. mpg.de This catalyst is synthesized using an ionic liquid, which stabilizes the iron ions and creates a highly stable compound. mpg.de Similarly, copper(II) complexes have been investigated for the environmentally friendly oxidation of phenol using hydrogen peroxide as a clean oxidant. orientjchem.org The natural catalyst Vitamin B12 has also been explored for its potential in mediating C-H functionalization on phenol derivatives under mild, light-induced conditions. researchgate.net

A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Solvent-free reaction conditions have been developed for several key transformations.

Mechanochemistry: Mechanical milling, or mechanochemistry, offers a solvent-free method for various reactions. For instance, the bromination of phenols has been achieved efficiently by milling the substrate with sodium bromide and Oxone, a stable and environmentally friendly oxidant. researchgate.net This method provides the brominated products in good to excellent yields without the need for hazardous solvents. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and often allows for solvent-free conditions. Zinc-mediated Friedel-Crafts acylation has been successfully performed under microwave irradiation without a solvent, offering a greener path to acylated phenols. organic-chemistry.org

Atom Economy: This principle encourages the design of synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Addition reactions are inherently more atom-economical than substitution reactions, which generate byproducts. Methodologies like domino reactions, which combine multiple bond-forming steps in a single pot, are highly atom- and step-economical. rsc.org The development of such processes for the synthesis of this compound would represent a significant advancement in sustainable chemistry. rsc.org

Comparative Analysis of Synthetic Efficiencies, Yields, and Selectivities

The choice of a synthetic route to this compound involves a trade-off between efficiency, yield, selectivity, and environmental impact. The table below provides a comparative overview of the discussed methodologies.

| Synthetic Strategy | Typical Reagents/Catalysts | Advantages | Disadvantages | Reported Yields (Illustrative) |

| Friedel-Crafts Acylation + Reduction + Bromination | Acyl Halide, AlCl₃, Reducing Agent, HBr | Well-established C-C bond formation. organic-chemistry.org | Multi-step process; use of stoichiometric, moisture-sensitive Lewis acids; potential for side reactions. echemi.com | >90% (for initial acylation step). echemi.com 96% (for a similar bromination step). |

| Direct Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid (e.g., FeCl₃, AlCl₃) | Direct C-C bond formation in one step. jk-sci.com | Low selectivity (ortho/para mixture); risk of polyalkylation and carbocation rearrangement. echemi.comjk-sci.com | Generally low and variable. |

| Modern Cross-Coupling Reactions | Pd, Ni, or Ru catalysts; Organometallic reagents. nih.govmdpi.com | High selectivity and functional group tolerance; milder reaction conditions possible. mdpi.com | Catalyst cost and sensitivity; may require pre-functionalized starting materials. | Can be high (>90%), but specific data for the target molecule is limited. |

| Green Catalytic Routes | Fe/CNT, Cu(II) complexes, Zeolites. jk-sci.commpg.deorientjchem.org | Environmentally benign catalysts; high selectivity; potential for catalyst recycling. mpg.de | Catalyst development can be complex; may have lower turnover rates initially. orientjchem.org | Dependent on specific catalyst and reaction. |

| Solvent-Free Methods (Mechanochemistry/Microwave) | Oxone, ZnO; Mechanical Milling or Microwave Irradiation. organic-chemistry.orgresearchgate.net | Reduced solvent waste; enhanced reaction rates; improved safety profile. | Scalability can be a challenge; requires specialized equipment. | Good to excellent yields reported for model reactions (e.g., >90%). researchgate.net |

Reactivity and Mechanistic Investigations of 2 2 Bromoethyl Phenol

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The bromoethyl group in 2-(2-bromoethyl)phenol contains a primary carbon atom bonded to a good leaving group (bromide), making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. libretexts.org Nucleophiles can attack this electrophilic carbon, leading to the displacement of the bromide ion and the formation of a new covalent bond. spcmc.ac.in These reactions can be broadly categorized into intramolecular and intermolecular processes.

The proximity of the phenolic hydroxyl group to the electrophilic bromoethyl side chain facilitates intramolecular reactions, providing an efficient route to various heterocyclic compounds.

The most prominent intramolecular reaction of this compound is its cyclization to form chroman. This transformation is typically achieved under basic conditions in a classic example of the Williamson ether synthesis. masterorganicchemistry.com The base, such as potassium carbonate or sodium hydroxide (B78521), deprotonates the phenolic hydroxyl group to form a more potent phenoxide nucleophile. This phenoxide then readily attacks the adjacent electrophilic carbon of the bromoethyl group, displacing the bromide and forming the six-membered chroman ring.

This intramolecular SN2 reaction is highly efficient, particularly for forming five- and six-membered rings. masterorganicchemistry.com The general methodology can be applied to synthesize a variety of substituted chromans, which are structural motifs found in many biologically active molecules and natural products. researchgate.netresearchgate.net

Table 1: Intramolecular Cyclization for Chroman Synthesis

| Reactant | Reagents/Conditions | Product |

| This compound | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Acetone, DMF) | Chroman |

While the formation of the six-membered chroman ring is a favored pathway, the synthesis of five-membered fused rings like benzofurans from this compound is not a direct or common cyclization route. The direct intramolecular attack of the phenoxide would need to occur at the second carbon of the ethyl chain, which is not activated for nucleophilic attack.

The synthesis of benzofurans typically proceeds from different phenolic precursors. Common strategies include the palladium-catalyzed oxidative cyclization of o-allylphenols, the cyclization of o-alkynylphenols, or copper-catalyzed reactions of 2-(2,2-dibromovinyl)phenols. nih.govorganic-chemistry.orgnih.govnih.gov For instance, a seminal strategy involves the Cu-catalyzed cyclization of 2-(2,2-dibromovinyl)-phenols to generate 2-bromobenzofurans. nih.gov Another approach uses the addition of phenols to bromoalkynes to create (Z)-2-bromovinyl phenyl ethers, which then undergo palladium-catalyzed intramolecular cyclization to yield 2-substituted benzofurans. organic-chemistry.org

In the presence of external nucleophiles, this compound can undergo intermolecular SN2 reactions at the bromoethyl side chain. These reactions are competitive with intramolecular cyclization and are favored by conditions that promote intermolecular interactions, such as high concentrations of the external nucleophile.

When treated with external oxygen nucleophiles, such as alkoxides or other phenoxides, this compound can form ethers. This reaction follows the Williamson ether synthesis mechanism, where the nucleophilic oxygen atom attacks the primary carbon bearing the bromine atom, leading to the formation of a new carbon-oxygen bond. masterorganicchemistry.comacs.org For example, reaction with sodium methoxide (B1231860) would yield 2-(2-methoxyethyl)phenol. The choice of a strong base to generate the alkoxide must be considered carefully to avoid preferentially promoting the intramolecular cyclization pathway. google.com

Table 2: Representative Intermolecular Etherification Reactions

| External Nucleophile | Reagents/Conditions | Product |

| Sodium Methoxide (CH₃ONa) | Solvent (e.g., Methanol) | 2-(2-Methoxyethyl)phenol |

| Sodium Ethoxide (CH₃CH₂ONa) | Solvent (e.g., Ethanol) | 2-(2-Ethoxyethyl)phenol |

| Sodium Phenoxide (C₆H₅ONa) | Aprotic Solvent (e.g., DMF) | 2-(2-Phenoxyethyl)phenol |

The bromoethyl group is also susceptible to attack by various nitrogen nucleophiles. Reactions with ammonia (B1221849), primary amines, or secondary amines provide a direct route to the corresponding 2-hydroxyphenylethylamine derivatives. libretexts.org These SN2 reactions typically proceed by heating the haloalkane with an excess of the amine. libretexts.org For instance, reacting this compound with aqueous ammonia can produce 2-(2-aminoethyl)phenol. The use of excess amine is crucial to minimize the potential for the product amine, which is also nucleophilic, to react further with the starting material. More advanced methods, such as nickel-catalyzed aminations, have also been developed for related substrates. scholaris.ca

Table 3: Representative Intermolecular Amination Reactions

| External Nucleophile | Reagents/Conditions | Product |

| Ammonia (NH₃) | Heat, excess NH₃ | 2-(2-Aminoethyl)phenol |

| Methylamine (CH₃NH₂) | Heat, excess CH₃NH₂ | 2-(2-(Methylamino)ethyl)phenol |

| Diethylamine ((CH₃CH₂)₂NH) | Heat, excess (CH₃CH₂)₂NH | 2-(2-(Diethylamino)ethyl)phenol |

Intermolecular Nucleophilic Displacements

Reactions with Sulfur and Other Heteroatom Nucleophiles

The bromoethyl group in this compound serves as a key electrophilic site, readily undergoing nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack by a range of heteroatom nucleophiles.

Thiols and their corresponding thiolates are effective sulfur nucleophiles for displacing the bromide. For instance, the reaction of a bromoethyl-substituted phenolic derivative with sodium ethyl sulfide (B99878) leads to the formation of the corresponding ethyl thioether. mdpi.com This type of SN2 reaction is a common strategy for introducing sulfur-containing moieties. mdpi.com Research on related compounds, such as 2-(bromomethyl)aziridines, has also demonstrated successful substitution of the bromide with sulfur-centered nucleophiles. researchgate.net

Nitrogen nucleophiles, such as amines, also react with the bromoethyl group. This alkylation reaction is fundamental in the synthesis of more complex molecules, including potential metabolites of pharmacologically active compounds. diva-portal.org The phenolic hydroxyl group can influence the reaction, and its deprotonation under basic conditions may be required to prevent side reactions.

The general reactivity of the bromoethyl group towards nucleophiles like hydroxides, amines, and thiols is a cornerstone of its utility in organic synthesis, allowing for the creation of diverse products.

Table 1: Nucleophilic Substitution Reactions with Heteroatom Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Sulfur | Sodium Ethyl Sulfide | Thioether | mdpi.com |

| Nitrogen | Amines | Substituted Amine | diva-portal.org |

| Oxygen | Hydroxide | Alcohol |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts another dimension to the reactivity of this compound, enabling it to participate in reactions as a nucleophile.

Alkylation and Acylation Reactions

The oxygen atom of the phenolic hydroxyl group can act as a nucleophile, attacking alkylating and acylating agents.

Alkylation: O-alkylation of phenols is a well-established method for synthesizing phenol (B47542) ethers. researchgate.net While specific studies on the alkylation of this compound were not prevalent in the searched literature, the general principle involves deprotonating the phenol with a base (e.g., potassium hydroxide, cesium carbonate) to form a more potent phenoxide nucleophile. researchgate.netchemicalbook.com This phenoxide can then react with an alkyl halide. For example, the synthesis of 2'-O-alkylated ribonucleosides has been successfully achieved using potassium hydroxide in DMSO with alkyl halides. researchgate.net

Acylation: O-acylation involves the reaction of the phenol with an acylating agent, such as an acyl halide or anhydride, typically in the presence of a base like pyridine (B92270). researchgate.net This reaction leads to the formation of a phenyl ester. A procedure for the O-acylation of phenol with 2-bromopropionyl bromide using pyridine in acetonitrile (B52724) at 0 °C has been reported to give a high yield of the corresponding ester. researchgate.net

Formation of Phenol-Ether and Phenol-Ester Derivatives

The alkylation and acylation reactions described above are the primary routes to phenol-ether and phenol-ester derivatives, respectively.

Phenol-Ether Derivatives: The synthesis of aryl ethers from phenols is a common transformation. A notable example involving a related compound is the reaction of 4-(2-bromoethyl)phenol (B83804) with pentafluoropyridine. mdpi.com In this nucleophilic aromatic substitution, the phenoxide, generated using cesium carbonate, attacks the electron-deficient pyridine ring to form a tetrafluoropyridyl aryl ether, achieving a 96% isolated yield. mdpi.com This highlights the utility of the phenolic hydroxyl group in forming ether linkages with activated aromatic systems. mdpi.com

Phenol-Ester Derivatives: The formation of ester derivatives is crucial in various synthetic contexts. Research on compounds structurally related to this compound, such as 4-[N,N-bis(2-bromoethyl)amino]phenol, has involved the synthesis of various benzoate (B1203000) esters to study their chemical properties. acs.org The general method involves reacting the phenol with a substituted benzoyl chloride in the presence of a base like pyridine or triethylamine. acs.org

Table 2: Synthesis of Phenol-Ether and Phenol-Ester Derivatives

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Ether Synthesis | 4-(2-bromoethyl)phenol, Pentafluoropyridine, Cs₂CO₃ | 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | mdpi.com |

| Ester Synthesis | Phenol, 2-Bromopropionyl bromide, Pyridine | Phenyl 2-bromopropanoate | researchgate.net |

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group, which directs incoming electrophiles primarily to the ortho and para positions. youtube.com The presence of the 2-(2-bromoethyl) group will also influence the regioselectivity of these reactions.

Further Halogenation Studies

The bromination of phenols is a classic example of electrophilic aromatic substitution. youtube.com The outcome of the reaction is highly dependent on the solvent used. In polar solvents like water, the reaction with bromine typically leads to polysubstitution, forming 2,4,6-tribromophenol (B41969) due to the high activation of the ring. youtube.com In non-polar solvents such as carbon disulfide (CS₂), the reaction can be controlled to yield monobrominated products, primarily the ortho and para isomers. youtube.com For this compound, the 4- and 6-positions are activated by the hydroxyl group. Further bromination would likely occur at these positions, depending on the reaction conditions. Copper(II) halides have also been used as halogenating agents for phenols. acs.org

Nitration and Sulfonation Reactions

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is achieved using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The hydroxyl group strongly directs the substitution to the ortho and para positions. Given that the 2-position is already substituted in this compound, nitration would be expected to occur at the 4- and 6-positions.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (–SO₃H). This reaction is often carried out using concentrated sulfuric acid or oleum. chemithon.com While sulfonation of phenols is a known process, a key consideration is that sulfamic acid, sometimes used for sulfation of alcohol ethoxylates, selectively sulfates alcohol groups and does not sulfonate aromatic rings. chemithon.com For aromatic sulfonation, reagents like sulfuric acid are required. chemithon.com The substitution pattern would be expected to follow the directing effects of the hydroxyl group.

Table 3: Electrophilic Aromatic Substitution Reactions on the Phenol Ring

| Reaction | Typical Reagents | Expected Product Position(s) | Reference |

|---|---|---|---|

| Bromination | Br₂ in CS₂ (non-polar) | 4-bromo or 6-bromo derivative | youtube.com |

| Bromination | Br₂ in H₂O (polar) | 4,6-dibromo derivative | youtube.com |

| Nitration | HNO₃, H₂SO₄ | 4-nitro or 6-nitro derivative | masterorganicchemistry.com |

| Sulfonation | H₂SO₄ | 4-sulfo or 6-sulfo derivative | chemithon.com |

Metal-Catalyzed Coupling Reactions of this compound

Despite the broad utility of metal-catalyzed cross-coupling reactions in organic synthesis, no specific studies detailing the participation of this compound in these transformations were found. The bromoethyl group represents an alkyl bromide, which can be challenging to activate in standard palladium-catalyzed cross-coupling reactions compared to aryl or vinyl bromides.

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)

There is no specific literature available detailing the use of this compound as a substrate in Suzuki, Heck, or Sonogashira reactions. For a Suzuki coupling, this would involve the reaction of this compound with a boronic acid. Heck reactions would couple it with an alkene, and Sonogashira reactions would involve a terminal alkyne. While related compounds are used in these reactions, the specific reactivity profile, optimal catalytic systems, and potential yields for this compound remain uninvestigated in the provided sources. One study noted the potential for 2-bromoalkyl arenes to generate alkenes in situ for Heck reactions, a pathway that could theoretically be available to this compound, but no concrete examples are provided. rsc.org

Direct Arylation Reactions

Direct arylation reactions, which involve the coupling of a C-H bond with an aryl halide, are a growing field in organic chemistry. However, no instances of direct arylation involving this compound, either as the aryl halide or the C-H containing partner, were identified. Research in this area tends to focus on the functionalization of the aromatic ring itself, rather than the alkyl side chain. researchgate.net

Radical Reactions and Reductive Transformations of the Carbon-Bromine Bond

The carbon-bromine bond in this compound is susceptible to both radical cleavage and reductive transformations. General methods for these reactions, such as using tributyltin hydride or electrochemical reduction, are known for alkyl halides. acs.org However, specific studies applying these methods to this compound, including reaction conditions, product distributions, and potential for intramolecular reactions involving the phenol group, are not available. Studies on the reductive dehalogenation of bromophenols have been conducted, but these typically focus on the bromine atom being directly attached to the aromatic ring, which involves a different type of C-Br bond. nih.govresearchgate.net

Stereochemical Aspects and Regioselectivity in this compound Transformations

The substitution pattern of this compound, with functional groups at the ortho position, presents interesting questions of regioselectivity and stereochemistry in its reactions. The hydroxyl group could act as a directing group in reactions on the aromatic ring or could participate intramolecularly in reactions of the bromoethyl side chain, potentially leading to the formation of cyclic ethers like dihydrobenzofuran. nih.gov However, without specific experimental data, any discussion of stereochemical outcomes or regioselectivity in the transformations of this compound would be entirely theoretical. The influence of the ortho-hydroxyl group on the reactivity of the bromoethyl moiety in coupling or radical reactions has not been specifically documented.

Derivatization and Functionalization Strategies of 2 2 Bromoethyl Phenol

Synthesis of Phenol-Ether Derivatives Utilizing the Bromoethyl Moiety

A primary route for the derivatization of 2-(2-bromoethyl)phenol involves the formation of phenol-ether derivatives through reactions targeting the bromoethyl group. The Williamson ether synthesis is a classic and effective method for this transformation. byjus.commasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace the bromide from the bromoethyl moiety in an SN2 reaction. byjus.commasterorganicchemistry.comyoutube.com

The general mechanism involves treating an alcohol with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. masterorganicchemistry.comyoutube.com This alkoxide then attacks the electrophilic carbon of the bromoethyl group of this compound, leading to the formation of an ether linkage and the elimination of a bromide ion. masterorganicchemistry.com

For instance, the reaction of this compound with an appropriate alkoxide (RO⁻) yields a 2-(2-alkoxyethyl)phenol derivative. The choice of alcohol and base can be tailored to synthesize a wide array of ether derivatives with varying functionalities. The reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. byjus.com

A notable example is the synthesis of poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide], where p-(2-bromoethyl)phenol is reacted with 2-ethynylpyridine (B158538). In this case, the pyridine (B92270) nitrogen acts as the nucleophile, attacking the bromoethyl group to form a pyridinium (B92312) salt, which then polymerizes. scispace.com

Table 1: Examples of Phenol-Ether Derivative Synthesis

| Reactant with this compound | Base/Catalyst | Product | Application/Significance |

|---|---|---|---|

| Various Alcohols (ROH) | NaH, KH | 2-(2-Alkoxyethyl)phenols | General class of ether derivatives |

| 2-Ethynylpyridine | None (Activated Polymerization) | Poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide] | Synthesis of conjugated ionic polymers scispace.com |

Creation of Multi-Functionalized Chroman and Isochroman (B46142) Systems

The bifunctional nature of this compound allows for its use in the synthesis of heterocyclic systems like chromans and isochromans, which are prevalent in many biologically active natural products. researchgate.netresearchgate.net

Chroman Synthesis: Chroman systems can be synthesized from this compound derivatives through intramolecular cyclization. One approach involves an intermolecular Mitsunobu reaction between 2-bromophenol (B46759) and a suitable halopropanol, followed by cyclization to form a 2-substituted chroman. researchgate.net Although this specific example uses 2-bromophenol, the principle can be extended to derivatives of this compound where the phenolic hydroxyl group is strategically employed for ring closure.

Another strategy involves the intramolecular cyclization of a derivative where the phenolic oxygen acts as a nucleophile, attacking the bromoethyl group. This can be promoted by a base to deprotonate the phenol (B47542), making it a more potent nucleophile. Such a reaction would lead to the formation of the basic chroman ring structure.

Isochroman Synthesis: The synthesis of isochromans from this compound precursors is also a significant derivatization strategy. For example, 2-(2-bromoethyl)benzaldehyde (B1278586) can react with various amines in acetic acid to produce substituted isochromans. researchgate.net This highlights the utility of the bromoethyl group in forming the heterocyclic ring. While this example starts with a benzaldehyde, it demonstrates the principle of using the bromoethyl moiety for isochroman synthesis.

A general approach to isochroman synthesis is the oxa-Pictet-Spengler reaction, which involves the acid-catalyzed condensation of a β-phenylethanol derivative with an aldehyde. unipi.it By analogy, derivatives of this compound could be transformed into the necessary precursors for such cyclizations.

Development of Heterocyclic Compounds Incorporating Phenolic and Ethyl-Bridged Moieties

The reactivity of both the phenolic hydroxyl and the bromoethyl groups in this compound enables the synthesis of a diverse range of heterocyclic compounds. mdpi.com

Nitrogen-Containing Heterocycles: The bromoethyl group is an excellent electrophile for reactions with nitrogen nucleophiles, leading to the formation of various nitrogen-containing heterocycles. rsc.orgnih.gov For example, reaction with primary or secondary amines can lead to the formation of N-substituted 2-(2-aminoethyl)phenols. These intermediates can then undergo further cyclization reactions. For instance, condensation with appropriate reagents can yield thiazole (B1198619) or triazole derivatives. farmaciajournal.com

A specific example involves the synthesis of thiazolo[3,2-b] byjus.comCurrent time information in Bangalore, IN.triazole derivatives, where a mercapto-triazole is condensed with an α-halogenoketone. farmaciajournal.com While not a direct reaction of this compound, it illustrates the type of heterocyclic systems that can be accessed through the reactivity of a bromoalkyl group.

Oxygen-Containing Heterocycles: Beyond chromans, other oxygen-containing heterocycles can be synthesized. Intramolecular cyclization of modified this compound derivatives can lead to the formation of dihydrobenzofurans or other related structures, depending on the reaction conditions and the nature of the substituents on the aromatic ring and the ethyl side chain. nih.gov

Generation of Macromolecular and Oligomeric Precursors

This compound and its derivatives are valuable monomers for the synthesis of polymers and oligomers with specific functionalities. scispace.com

One notable example is the activated polymerization of 2-ethynylpyridine using p-(2-bromoethyl)phenol as an initiator. This reaction proceeds without any additional catalyst to produce a hydroxyl group-containing conjugated ionic polymer, poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide], in good yield. scispace.com This demonstrates the dual role of this compound, where the bromoethyl group initiates polymerization and the phenolic hydroxyl group provides functionality to the resulting polymer.

Furthermore, this compound derivatives can be grafted onto existing polymer backbones. For instance, the reaction of poly(4-vinylphenol) with 3-(2-bromoethyl)thiophene, a compound structurally related to this compound, in the presence of a base, yields a precursor polymer for electroactive materials. uh.edu This highlights the potential of using the bromoethylphenol moiety to functionalize polymers.

Table 2: Polymerization involving (2-Bromoethyl)phenol derivatives

| Monomer/Initiator | Co-reactant/Polymer Backbone | Resulting Polymer | Polymer Type |

|---|---|---|---|

| p-(2-Bromoethyl)phenol | 2-Ethynylpyridine | Poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide] | Conjugated Ionic Polymer scispace.com |

| Poly(4-vinylphenol) | 3-(2-Bromoethyl)thiophene | Poly[4-(2-thienylethoxy)styrene] | Functionalized Precursor Polymer uh.edu |

Synthesis of Advanced Chemical Building Blocks and Ligands for Organometallic Chemistry

The unique structure of this compound makes it an excellent starting material for the synthesis of advanced chemical building blocks and ligands for organometallic chemistry. lifechemicals.com

The presence of both a hard phenolic oxygen donor and a potentially soft donor (if the bromide is replaced by a softer atom like sulfur or phosphorus) makes derivatives of this compound attractive as ligands for various metal catalysts. The bromoethyl group can be readily converted to other functional groups, such as azides, amines, or thiols, which can then coordinate to metal centers. beilstein-journals.org

For example, substitution of the bromide with a phosphine (B1218219) group would create a P,O-bidentate ligand, which are known to be effective in various catalytic transformations. Similarly, conversion to a thiol would yield an S,O-ligand. The synthesis of such ligands often involves standard nucleophilic substitution reactions on the bromoethyl group.

Furthermore, the phenolic ring can be functionalized through electrophilic aromatic substitution to introduce additional coordinating groups or to modify the electronic properties of the ligand, thereby fine-tuning the behavior of the resulting organometallic complex.

Advanced Spectroscopic and Structural Elucidation of 2 2 Bromoethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of 2-(2-bromoethyl)phenol, providing information on the connectivity, chemical environment, and spatial relationships of the atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and hydroxyl protons. The aromatic region (typically δ 6.7-7.2 ppm) would display complex multiplets corresponding to the four protons on the benzene (B151609) ring. The ortho-substitution pattern leads to a unique set of splitting patterns due to ortho, meta, and para coupling constants. The phenolic hydroxyl proton (-OH) is anticipated to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The ethyl chain protons would present as two triplets. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is expected to be deshielded and appear further downfield (around δ 3.6 ppm) compared to the methylene group attached to the aromatic ring (-ArCH₂-), which would appear around δ 3.1 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should exhibit eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group (C1) would be the most downfield of the aromatic signals (around δ 155 ppm). The other five aromatic carbons would resonate in the typical range of δ 115-130 ppm. The two aliphatic carbons would be found in the upfield region, with the carbon bonded to bromine (Cβ) appearing around δ 33 ppm and the benzylic carbon (Cα) around δ 35 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -OH | Variable (e.g., 5.0-6.0) | Broad Singlet | - |

| Ar-H (4H) | 6.7 - 7.2 | Multiplet | - |

| C1-OH | - | - | ~155.0 |

| C2-CH₂ | - | - | ~128.0 |

| C3-H | - | - | ~115.0 |

| C4-H | - | - | ~127.5 |

| C5-H | - | - | ~121.0 |

| C6-H | - | - | ~130.0 |

| Ar-C H₂- (Cα) | ~3.1 | Triplet | ~35.0 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

To unambiguously confirm the substitution pattern and assign all signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton couplings. Key expected correlations would be observed between the adjacent protons on the ethyl chain (-CH₂-CH₂-Br). Additionally, correlations between adjacent aromatic protons would help delineate the spin system on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for Cα-H₂ and Cβ-H₂ to their corresponding carbon signals, Cα and Cβ, as well as each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) H-C correlations, which piece together the molecular framework. Key HMBC correlations expected for this compound include:

Correlations from the Cα protons to the aromatic carbons C1, C2, and C6.

Correlations from the Cβ protons to the aromatic carbon C2 and the aliphatic carbon Cα.

Correlations from the aromatic proton on C6 to the Cα carbon of the ethyl chain. These correlations are vital for confirming the ortho position of the bromoethyl group relative to the hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. A critical NOE would be expected between the benzylic protons (Cα-H₂) and the aromatic proton at the C3 position, providing further confirmation of the ortho-substitution pattern and information about the preferred conformation of the side chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

A broad, strong band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group, with the broadening due to hydrogen bonding.

Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the two CH₂ groups are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Characteristic C=C stretching vibrations of the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

A strong C-O stretching vibration for the phenol (B47542) is expected around 1200-1250 cm⁻¹.

A prominent band corresponding to the C-Br stretching vibration should be observable in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric aromatic ring breathing modes and C-C backbone stretches.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | Phenol | 3200 - 3600 | Strong, Broad |

| C-H stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O stretch | Phenol | 1200 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule, which can be used to confirm its identity.

In EIMS, the molecule is ionized by a high-energy electron beam, causing fragmentation. The mass spectrum of this compound would have several characteristic features.

Molecular Ion (M⁺): Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units. For C₈H₉BrO, these peaks would be at m/z 200 (containing ⁷⁹Br) and m/z 202 (containing ⁸¹Br).

Fragmentation Pattern: The primary fragmentation pathways are predictable based on the structure. A major fragmentation event is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br) and resulting in a fragment ion at m/z 121. Another very common and significant fragmentation involves the cleavage of the Cα-Cβ bond to lose a bromomethyl radical (•CH₂Br), followed by rearrangement to form a stable hydroxytropylium ion at m/z 107.

Predicted Major Fragments in the EIMS of this compound

| m/z | Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 202 | [C₈H₉⁸¹BrO]⁺ | Molecular ion (M+2) |

| 200 | [C₈H₉⁷⁹BrO]⁺ | Molecular ion (M⁺) |

| 121 | [C₈H₉O]⁺ | Loss of •Br from the molecular ion |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula. This technique readily distinguishes between molecules that have the same nominal mass but different chemical formulas.

For this compound (C₈H₉BrO), the theoretical monoisotopic mass is calculated to be 199.98368 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confidently confirm the compound's elemental composition. This is particularly crucial to differentiate it from potential isomeric impurities or byproducts. The presence of bromine is further confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be observed in the mass spectrum as two peaks separated by approximately 2 Da.

In research involving derivatives of this compound, HRMS is routinely used to validate the successful synthesis of the target molecule. For instance, in the derivatization of phenolic compounds, HRMS provides unambiguous evidence of the new molecular formula by comparing the measured accurate mass with the calculated theoretical value. liverpool.ac.uk

Table 1: Theoretical HRMS Data for this compound and its Adducts

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| [M]⁺˙ | [C₈H₉⁷⁹BrO]⁺˙ | 199.98368 |

| [M+H]⁺ | [C₈H₁₀⁷⁹BrO]⁺ | 200.99146 |

| [M+Na]⁺ | [C₈H₉⁷⁹BrNaO]⁺ | 222.97340 |

| [M-H]⁻ | [C₈H₈⁷⁹BrO]⁻ | 198.97611 |

| [M+Cl]⁻ | [C₈H₉⁷⁹BrClO]⁻ | 234.95009 |

| Note: Masses are calculated using the most abundant isotope of bromine (⁷⁹Br). The corresponding ⁸¹Br isotopic peaks would appear at approximately 2 Da higher. |

X-ray Crystallography for Solid-State Molecular Structure Determination

For example, the crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol provides significant insight into the types of structural features and intermolecular interactions that can be elucidated. researchgate.net In such an analysis, X-ray diffraction data from a single crystal allows for the determination of the unit cell dimensions, the crystal system, and the space group. It reveals definitive information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

Furthermore, X-ray crystallography illuminates the supramolecular architecture, showing how molecules pack in the crystal lattice through various intermolecular forces like hydrogen bonding. In the case of 4-bromo-2,6-bis(hydroxymethyl)phenol, all hydroxyl groups were found to be involved in a network of hydrogen bonds, leading to the formation of corrugated layers in the solid state. researchgate.net This level of detail is crucial for understanding the physical properties of the material and for designing new crystalline materials with desired properties. For derivatives of this compound used in more complex structures, crystallography provides undeniable proof of the stereochemical and regiochemical outcomes of a reaction.

Table 2: Representative Crystallographic Data for a Related Brominated Phenol (4-bromo-2,6-bis(hydroxymethyl)phenol) researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₉BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.365(4) |

| b (Å) | 14.479(4) |

| c (Å) | 8.433(2) |

| β (°) | 112.72(3) |

| Volume (ų) | 829.5 |

| Z | 4 |

| Key Interactions | Extensive O-H···O hydrogen bonding |

Spectroscopic Techniques for Analyzing Purity and Reaction Progress

A combination of spectroscopic methods is essential for monitoring the synthesis of this compound and assessing the purity of the final product. These techniques provide real-time or at-line information on the consumption of reactants and the formation of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for both structural confirmation and reaction monitoring. osf.iorptu.de

¹H NMR provides information on the chemical environment of hydrogen atoms. For this compound, characteristic signals include multiplets for the aromatic protons (typically in the δ 6.8–7.2 ppm range), and two triplets for the ethyl chain protons: one for the methylene group attached to the bromine (–CH₂Br) around δ 3.4–3.8 ppm and another for the methylene group adjacent to the aromatic ring (Ar–CH₂) around δ 2.9–3.1 ppm. The disappearance of starting material signals and the appearance of these product signals can be tracked to determine reaction completion.

¹³C NMR gives insight into the carbon skeleton of the molecule.

Modern benchtop NMR spectrometers can be integrated with flow reactors to allow for non-invasive, in-situ monitoring of reaction kinetics under stationary conditions. osf.io

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for assessing purity. The sample is separated based on volatility and polarity by the GC, and then the components are detected and identified by the MS. mdpi.com It can be used to confirm the presence of the main product by its molecular ion peak and fragmentation pattern, and to identify and quantify any volatile impurities or residual starting materials. For less volatile phenolic compounds, derivatization (e.g., silylation) is often employed to increase volatility for GC analysis. mdpi.comresearchgate.net Commercial suppliers often use GC to specify the purity of related compounds like N-(2-Bromoethyl)phthalimide. avantorsciences.com

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the consumption of reactants and the formation of the product based on their different retention factors (Rƒ).

Table 3: Key Spectroscopic Data for Structural Confirmation of this compound

| Technique | Feature | Typical Value/Range |

| ¹H NMR | Aromatic protons (Ar-H) | δ 6.8–7.2 ppm (multiplet) |

| ¹H NMR | Methylene protons (-CH₂-Ar) | δ 2.9–3.1 ppm (triplet) |

| ¹H NMR | Methylene protons (-CH₂-Br) | δ 3.4–3.8 ppm (triplet) |

| IR Spectroscopy | O-H stretch (phenolic) | ~3300 cm⁻¹ (broad) |

| IR Spectroscopy | C-Br stretch | ~560 cm⁻¹ |

| GC-MS | Molecular Ion Peak (m/z) | ~200/202 (¹⁹Br/⁸¹Br isotopes) |

In-depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the electronic structure, reactivity, and conformational landscape of the chemical compound this compound have been found. Therefore, it is not possible to provide the detailed analysis requested in the article outline.

The inquiry for an in-depth article focusing on the theoretical and computational chemistry of this compound has highlighted a significant gap in the current body of scientific research. While computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for understanding the properties of molecules, it appears that this compound has not yet been a specific subject of such detailed investigations.

The planned article was to be structured around a comprehensive outline, including:

Quantum Chemical Calculations of Electronic Structure and Reactivity: This would have involved a deep dive into the molecule's ground state properties using DFT and high-accuracy predictions from ab initio methods.

Conformational Analysis and Energy Landscape Exploration: This section would have explored the different spatial arrangements of the molecule and their corresponding energy levels.

Reaction Pathway and Transition State Analysis: An examination of the potential chemical reactions involving this compound and the energy barriers for these transformations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis: These analyses would have provided insights into the molecule's reactive sites and its electronic behavior.

Natural Bond Orbital (NBO) Analysis: This would have detailed the intramolecular interactions and the delocalization of electron density within the molecule.

The absence of published research in these specific areas for this compound means that the data required to populate these sections, including the requested data tables and detailed research findings, is not available.

While general theoretical principles can be applied to predict the behavior of this compound, a scientifically rigorous and accurate article as requested cannot be generated without specific studies and validated computational results for this particular compound. Future research by theoretical and computational chemists may address this knowledge gap, at which point such an article could be composed.

Theoretical and Computational Chemistry Studies on 2 2 Bromoethyl Phenol

Prediction and Simulation of Spectroscopic Parameters (IR, UV-Vis, NMR Chemical Shifts)

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering deep insights into their electronic structure and behavior. For 2-(2-Bromoethyl)phenol, methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in simulating its Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov These computational predictions complement experimental data, aiding in the precise assignment of spectral signals and the elucidation of structural and electronic characteristics. nih.gov

Infrared (IR) Spectroscopy Simulation

Vibrational spectroscopy is a fundamental technique for identifying functional groups within a molecule. Computational methods, particularly DFT using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are frequently employed to calculate the harmonic vibrational frequencies of phenolic compounds. nih.govijaemr.com These calculations yield a theoretical IR spectrum where each band corresponds to a specific vibrational mode, such as stretching, bending, or torsion. ijaemr.com

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. To improve accuracy, the computed wavenumbers are typically scaled using a scaling factor, which often brings the theoretical data into excellent agreement with experimental findings. nih.govdergipark.org.tr A potential energy distribution (PED) analysis is also performed to provide a detailed assignment of each vibrational mode. nih.gov For this compound, theoretical calculations can precisely identify the characteristic vibrations of the hydroxyl (-OH), bromoethyl, and phenyl groups.

Below is a table of representative predicted IR vibrational frequencies for key functional groups in this compound, based on DFT calculations.

Table 1: Predicted IR Vibrational Frequencies for this compound Simulated using DFT/B3LYP method.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | ~3650 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Ethyl Chain (-CH₂) | 2980 - 2870 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 |

| O-H Bend | Phenolic -OH | ~1350 |

| C-O Stretch | Phenolic C-O | ~1250 |

| C-Br Stretch | Bromoethyl Group | 650 - 550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulation

The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netscirp.org This method calculates the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths of electronic transitions, which are typically of the π → π* and n → π* nature in aromatic compounds. nih.gov

Simulations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the molecular environment on the electronic transitions, as spectra can be sensitive to solvent polarity. researchgate.net The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize the nature of these transitions. nih.gov

The table below shows plausible simulated UV-Vis absorption data for this compound in a solvent like ethanol.

Table 2: Predicted UV-Vis Absorption Data for this compound Simulated using TD-DFT/B3LYP in Ethanol (PCM).

| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Electronic Transition) |

| ~275 | ~4.51 | > 0.01 | HOMO → LUMO (π → π) |

| ~220 | ~5.64 | > 0.1 | HOMO-1 → LUMO (π → π) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical calculations are highly valuable for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for computing NMR isotropic shielding constants. dergipark.org.trnih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

These predictions are instrumental for the definitive assignment of signals in experimental spectra, especially for complex molecules. nih.gov Calculations can accurately model how the electronic environment, shaped by factors like electronegative substituents (-OH, -Br) and aromatic ring currents, influences the chemical shift of each specific proton and carbon atom. nih.gov For phenols, theoretical studies also help investigate the effects of solvent and hydrogen bonding on the chemical shift of the hydroxyl proton. nih.gov

The following tables present representative predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Calculated using the GIAO-DFT method.

| Proton | Environment | Predicted Chemical Shift (ppm) |

| OH | Phenolic | 5.0 - 6.0 |

| H3/H4/H5/H6 | Aromatic Ring | 6.7 - 7.3 |

| -CH₂-Ar | Methylene (B1212753) (benzylic) | ~3.1 |

| -CH₂-Br | Methylene (brominated) | ~3.6 |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated using the GIAO-DFT method.

| Carbon | Environment | Predicted Chemical Shift (ppm) |

| C1 | C-OH (Phenolic) | ~155 |

| C2 | C-CH₂CH₂Br | ~128 |

| C3/C4/C5/C6 | Aromatic Ring | 115 - 130 |

| -CH₂-Ar | Methylene (benzylic) | ~35 |

| -CH₂-Br | Methylene (brominated) | ~33 |

Applications of 2 2 Bromoethyl Phenol As a Chemical Intermediate in Advanced Materials and Fine Chemicals Synthesis

Precursor for Advanced Polymer Architectures

The unique structure of 2-(2-Bromoethyl)phenol allows it to be incorporated into polymeric structures, providing a route to advanced materials with tailored properties. It can act as a modified monomer in the formation of phenolic resins and serves as a platform for creating specialty polymers.

Phenolic resins, typically formed through the polymerization of phenol (B47542) with formaldehyde (B43269), are known for their high thermal stability, mechanical strength, and chemical resistance. mdpi.compenpet.com The inclusion of this compound as a comonomer in this process introduces significant opportunities for functionalization.

During polymerization, the phenolic hydroxyl group of this compound reacts with aldehydes in a manner similar to unsubstituted phenol, allowing it to be integrated into the polymer backbone. mdpi.com The key feature of this incorporation is that the bromoethyl group remains as a pendant, reactive side chain along the polymer.

Research Findings:

Polymer Backbone Formation: The phenol moiety participates in the electrophilic substitution reaction with formaldehyde (or other aldehydes) to form methylene (B1212753) bridges, creating the cross-linked network characteristic of phenolic resins. mdpi.com

Pendant Functional Groups: The bromoethyl group does not participate in the initial polymerization, thus providing a reactive handle for post-polymerization modification. This allows for the creation of advanced polymeric scaffolds where other molecules or polymer chains can be grafted onto the resin backbone.

Cross-linking Potential: The alkyl bromide can be used to introduce secondary cross-linking pathways, potentially enhancing the thermal and mechanical properties of the final cured resin.

The development of advanced polymers often requires precise control over their molecular architecture to achieve specific high-performance characteristics. nih.gov The pendant bromoethyl groups on a polymer chain derived from this compound are ideal sites for nucleophilic substitution reactions, enabling the synthesis of specialty polymers with tunable properties.

By reacting the polymer with different nucleophiles, a wide array of functional groups can be introduced, thereby altering the polymer's physical and chemical characteristics. This method provides a powerful tool for tailoring materials for specific applications.

| Nucleophile | Introduced Functional Group | Potential Change in Polymer Property |

| Amine (R-NH₂) | Secondary/Tertiary Amine | Increased hydrophilicity, pH-responsiveness, potential for chelation |

| Thiol (R-SH) | Thioether | Altered refractive index, improved adhesion to metal substrates |

| Azide (B81097) (N₃⁻) | Azide | Enables "click" chemistry reactions for further functionalization |

| Carboxylate (R-COO⁻) | Ester | Increased polarity, potential for plasticization |

This strategic functionalization allows for the fine-tuning of properties such as solubility, thermal stability, adhesion, and chemical resistance, meeting the demands for high-performance materials in fields ranging from electronics to coatings. nih.gov

Building Block in Complex Organic Synthesis

The dual functionality of this compound makes it a valuable building block for constructing more complex molecules, including non-biologically active fine chemicals and precursors for the agrochemical industry.

In organic synthesis, this compound serves as a precursor to a variety of heterocyclic and substituted aromatic compounds. The intramolecular reaction between its two functional groups is a common strategy for synthesizing cyclic ethers.

Synthetic Pathways:

Intramolecular Cyclization: In the presence of a base, the phenolic proton is removed to form a phenoxide ion. This nucleophilic oxygen can then attack the electrophilic carbon of the bromoethyl group, leading to an intramolecular Williamson ether synthesis to form 2,3-dihydrobenzofuran.

Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles to attach different side chains to the phenolic structure. nbinno.com

Research has identified this compound as a precursor for various downstream chemical products, highlighting its role as a key intermediate.

| Precursor (CAS) | Product (CAS) | Product Name |

| 57027-75-5 | 90843-31-5 | 5-Acetyl-2,3-dihydro-7-methyl-1-benzofuran |

| 57027-75-5 | 84944-77-4 | 2,3-Dihydro-5,7-dimethyl-1-benzofuran |

| 57027-75-5 | 115063-20-2 | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-one |

Data sourced from Chemsrc. chemsrc.com

The synthesis of modern agrochemicals often relies on intermediates that allow for the construction of complex molecular frameworks. While direct data on this compound is specific, its isomer, 4-(2-Bromoethyl)phenol (B83804), is noted for its use as a precursor in the synthesis of agrochemicals like pesticides. lookchem.com The chemical reactivity is analogous, making the ortho-isomer a viable candidate for similar applications.

The benzofuran (B130515) core, readily synthesized from this compound, is a structural motif found in some classes of herbicides and fungicides. By using this compound, chemists can efficiently construct this heterocyclic system and subsequently add other functional groups to the aromatic ring or the dihydrofuran ring to modulate biological activity. This approach provides a convergent and flexible route to potential agrochemical candidates.

Role in the Development of Functional Materials

Functional materials are designed to possess specific, often responsive, properties. This compound can be used as a molecular linker to create such materials. The bromoethyl group provides a covalent attachment point to surfaces or other molecules, while the phenol group can impart specific functionality.

For instance, this compound can be grafted onto the surface of materials like silica (B1680970) or functionalized polymers through reactions with the alkyl bromide. This immobilizes the phenol moiety onto a solid support. The tethered phenol groups can then:

Act as antioxidants to protect the bulk material from oxidative degradation.

Serve as a platform for further chemical modification of the surface.

Alter the surface properties of the material, such as its hydrophilicity or chemical reactivity.

Function as a ligand for chelating metal ions, creating materials for sensing or separation applications.

Through these applications, this compound acts as a crucial bridge between different chemical entities, enabling the rational design and synthesis of advanced functional materials.

Precursor for Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, often exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. nih.gov The synthesis of ILs typically involves two main steps: the formation of a desired cation followed by an anion exchange. auctoresonline.org One of the common methods for cation formation is the quaternization of an amine with a haloalkane. auctoresonline.org

This compound can serve as a key precursor in the synthesis of functionalized ionic liquids due to the presence of the reactive bromoethyl group. This group can react with various tertiary amines, such as those based on imidazole (B134444) or pyridine (B92270), through a quaternization reaction to form a quaternary ammonium (B1175870) cation. The general scheme for this reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the bromoethyl group, displacing the bromide ion.

General Quaternization Reaction: R₃N + Br-CH₂CH₂-C₆H₄OH → [R₃N-CH₂CH₂-C₆H₄OH]⁺Br⁻

The resulting cation incorporates the phenolic moiety, which can impart specific functionalities to the ionic liquid, such as the ability to form hydrogen bonds or act as a Brønsted acid. The properties of the final ionic liquid can be further tailored by exchanging the bromide anion with other anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). mdpi.com The presence of the hydroxyl group on the cation opens possibilities for creating task-specific ionic liquids for applications like the extraction of phenolic compounds from oils or as catalysts in organic reactions. colab.wsfrontiersin.org

| Component Type | Example Reactant | Role in Synthesis |

|---|---|---|

| Haloalkane Precursor | This compound | Provides the electrophilic center for quaternization and incorporates a functional phenolic group. |

| Tertiary Amine | 1-Methylimidazole | Acts as the nucleophile to form the cationic core of the ionic liquid. |